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Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290 Get Quote

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Isobutyl-4,5-dimethylthiazole
(CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in both

academic research and industrial applications. Designed for researchers, chemists, and

professionals in drug development, this document delves into the molecule's fundamental

properties, synthesis methodologies, analytical characterization, reactivity, and safety

protocols, grounding all information in established scientific principles and authoritative

sources.

Core Molecular Profile and Physicochemical
Properties
2-Isobutyl-4,5-dimethylthiazole belongs to the thiazole family, a class of aromatic five-

membered heterocycles containing one sulfur and one nitrogen atom.[1] The structural

uniqueness of this molecule—featuring an isobutyl group at the 2-position and two methyl

groups at the 4- and 5-positions—imparts specific chemical and sensory characteristics.[1] Its

molecular formula is C₉H₁₅NS, with a molecular weight of approximately 169.29 g/mol .[2][3][4]

The electronic structure is defined by the aromatic thiazole ring, which contains six π-electrons,

conforming to Hückel's rule and resulting in significant electron delocalization and chemical
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stability.[2] This aromaticity is a cornerstone of its chemical behavior and reactivity profile.

Table 1: Physicochemical Data for 2-Isobutyl-4,5-dimethylthiazole

Property Value Source(s)

CAS Number 53498-32-1 [2][3]

Molecular Formula C₉H₁₅NS [2][3][5]

Molecular Weight 169.29 g/mol [2][3][4]

IUPAC Name
4,5-dimethyl-2-(2-

methylpropyl)-1,3-thiazole
[2]

Appearance Colorless to pale yellow liquid [1]

Odor Earthy, nutty, geranium-like [1][5]

Density ~0.967 g/mL [4][6]

Refractive Index ~1.490 - 1.498 @ 20°C [5][6]

Solubility

Practically insoluble in water;

soluble in ethanol and other

organic solvents.

[1][2]

| Flash Point | 23.89 °C (75.00 °F) |[5] |

Synthesis and Mechanistic Insights
The construction of the 2-Isobutyl-4,5-dimethylthiazole scaffold is most reliably achieved via

the Hantzsch Thiazole Synthesis, a classic and versatile method for forming thiazole rings.[2]

This choice is predicated on its high efficiency and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis: A Validated Protocol
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a

thioamide.[2] The causality of this reaction pathway is a two-step process: an initial nucleophilic

attack followed by an intramolecular cyclization and dehydration.
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Experimental Protocol:

Reactant Preparation: Prepare equimolar solutions of 3-bromo-2-butanone (the α-haloketone

component) and isovaleramide (the thioamide precursor, which can be formed in situ from

isovaleraldehyde) in a suitable solvent such as ethanol or dimethylformamide (DMF).

Nucleophilic Addition: Combine the reactant solutions in a round-bottom flask equipped with

a reflux condenser and a magnetic stirrer. The sulfur atom of the thioamide, acting as a

potent nucleophile, attacks the α-carbon of the haloketone.

Cyclization and Dehydration: Heat the reaction mixture to reflux (typically 80°C in DMF) for

1-4 hours.[2] This thermal energy drives the intramolecular cyclization, where the nitrogen

atom attacks the carbonyl carbon, followed by the elimination of a water molecule to form the

stable aromatic thiazole ring.

Work-up and Purification: Upon completion (monitored by TLC), cool the mixture to room

temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the

product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

Final Purification: Purify the crude product using column chromatography (silica gel, with a

hexane/ethyl acetate gradient) or vacuum distillation to yield pure 2-Isobutyl-4,5-
dimethylthiazole.[7]

Self-Validation: The integrity of this protocol is confirmed by subjecting the final product to

analytical characterization as described in Section 3, ensuring the molecular weight and

structure match the target compound. Yields for this reaction typically range from 65-80%.[2]

Synthesis Workflow Diagram
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Caption: Hantzsch synthesis workflow for 2-Isobutyl-4,5-dimethylthiazole.
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Analytical Characterization and Structural
Elucidation
For any application, particularly in drug development, unambiguous confirmation of molecular

structure and purity is paramount.

Mass Spectrometry (MS): This is the definitive technique for molecular weight confirmation.

In electron ionization (EI-MS), 2-Isobutyl-4,5-dimethylthiazole exhibits a distinct molecular

ion peak (M⁺) at an m/z of 169, corresponding to its molecular formula C₉H₁₅NS.[2] The

primary fragmentation pattern observed is the cleavage of the bond between the thiazole

ring and the isobutyl group, which is a characteristic fragmentation pathway for such

substituted heterocycles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to elucidate the precise arrangement of atoms. The spectra would show characteristic

signals for the isobutyl protons, the two distinct methyl groups on the thiazole ring, and the

carbons of the aromatic core.

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups,

including C-H bonds of the alkyl groups and C=N and C-S stretching vibrations characteristic

of the thiazole ring.

Chemical Reactivity and Applications
The chemical nature of 2-Isobutyl-4,5-dimethylthiazole is dictated by its substituted aromatic

ring, making it a versatile intermediate.

Reactivity Profile
Electrophilic Aromatic Substitution: While the thiazole ring is electron-rich, the nitrogen atom

has an electron-withdrawing effect. The activating methyl groups at the 4- and 5-positions

facilitate electrophilic substitution, although it may require more forcing conditions compared

to more activated aromatic systems.[2]

Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by a strong

base to form a thiazolium salt, a reactive intermediate useful in further synthetic

transformations.[2]
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Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide, which can alter the

molecule's reactivity and biological profile.[2]

Industrial and Research Applications
Flavor and Fragrance Industry: The compound is a well-established flavoring agent and

fragrance component, valued for its nutty, earthy, and green notes.[1][5] It is used in food

products and perfumery to impart specific sensory profiles.[8]

Pharmaceutical and Agrochemical Research: The thiazole nucleus is a privileged scaffold in

medicinal chemistry, present in numerous approved drugs like Dasatinib (anticancer) and

Febuxostat (anti-gout).[9][10] Consequently, derivatives of 2-Isobutyl-4,5-dimethylthiazole
are of interest as building blocks for synthesizing novel bioactive molecules.[8][10] Its

structural motifs are also explored in the development of pesticides and herbicides.[8]

Material Science: As a heterocyclic compound, it is a candidate for research into new

materials where its electronic and structural properties could be exploited.[2]

Safety, Handling, and Regulatory Information
Proper handling of 2-Isobutyl-4,5-dimethylthiazole is essential to ensure laboratory safety.

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

Hazards: May cause respiratory irritation (H335), skin irritation (H315), and serious eye

irritation (H319).[11][12] It is also a flammable liquid and vapor.[12]

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.[11]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles

(conforming to EN 166), and lab coats.[11]

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12]

Avoid breathing vapors or mist and prevent contact with skin and eyes.[11]

Storage: Store in a cool, well-ventilated place in a tightly sealed container.
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Conclusion
2-Isobutyl-4,5-dimethylthiazole is a molecule with a well-defined chemical identity and a

diverse range of applications. Its synthesis is robust and scalable via the Hantzsch reaction,

and its structure can be definitively confirmed with modern analytical techniques. For

researchers in drug discovery and material science, it serves as a valuable synthetic

intermediate, leveraging the proven biological and chemical significance of the thiazole core. A

thorough understanding of its properties, synthesis, and handling protocols is critical for its

effective and safe utilization in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["2-Isobutyl-4,5-dimethylthiazole" molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594290#2-isobutyl-4-5-dimethylthiazole-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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